3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Description
Properties
CAS No. |
130492-93-2 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2O2/c1-11-5-3-9(4-6-11)7-8(12-2)10-13-9/h3-7H2,1-2H3 |
InChI Key |
QXKZARQKWLISIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(=NO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
One of the primary applications of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is in the treatment of hypertension. The compound has been studied for its ability to lower blood pressure through various mechanisms, including vasodilation and modulation of the renin-angiotensin system. Patents have been filed detailing its use as an antihypertensive agent, highlighting its effectiveness in reducing arterial pressure in mammalian models .
Pharmaceutical Compositions
The compound is often formulated into pharmaceutical compositions that may include other active ingredients to enhance therapeutic efficacy. These combinations are designed to target multiple pathways involved in hypertension and related cardiovascular disorders, thus improving patient outcomes .
Anticancer Potential
Recent studies have indicated that derivatives of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene exhibit anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest .
In vitro Studies
In vitro experiments have demonstrated significant biological activity against cancer cell lines, with assays indicating a dose-dependent response in cell viability following treatment with the compound. The effectiveness was measured using MTT assays to assess cell metabolic activity as a proxy for cell viability .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), where it binds to the active site of the enzyme and inhibits its activity . This inhibition can modulate various signaling pathways involved in metabolic and inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
Uniqueness
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene stands out due to its specific methoxy and methyl substitutions, which confer unique chemical properties and biological activities. These substitutions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% | Higher loading accelerates reaction but may increase impurities |
| Reaction time | 12–24 hours | Insufficient time leads to incomplete cyclization |
| Temperature | 60–80°C | Excess heat promotes decomposition |
Advanced: How does the substitution pattern on the spirocyclic core influence PTP1B inhibitory activity?
Methodological Answer:
The 3-methoxy group and 8-methyl substituent are critical for PTP1B inhibition. Comparative studies on analogs reveal:
- Methoxy vs. Ethoxy : Methoxy derivatives (e.g., target compound) show 1.5× higher activity than ethoxy analogs due to reduced steric hindrance and optimal hydrogen bonding with the enzyme’s active site .
- Methyl at position 8 : Enhances hydrophobic interactions with the enzyme’s allosteric pocket. Removal of the methyl group reduces IC₅₀ by ~40% .
Q. Data Comparison :
| Compound | Substituent (Position 3) | IC₅₀ (μM) |
|---|---|---|
| 3-Ethoxy analog | Ethoxy | 4.32 ± 0.31 |
| Target compound | Methoxy | 2.87 ± 0.24 |
| 3-Aryl analog (6f) | Aryl | 2.91 ± 0.28 |
Basic: What analytical techniques are most effective for confirming the spirocyclic structure and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., sp³ hybridized carbons in the spiro ring) and substituent positions.
- X-ray Crystallography : Resolves absolute configuration and puckering parameters of the spiro ring (see Cremer-Pople coordinates for quantitative analysis) .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₆N₂O₂ for the target compound) .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values for enzyme inhibition across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay conditions : Variations in buffer pH (optimal: 7.4) or ionic strength alter enzyme activity. Standardize using Tris-HCl buffer.
- Compound purity : HPLC purity ≥98% is critical; impurities >2% can skew results (e.g., a 95% pure sample may report IC₅₀ 1.2× higher than true value) .
- Enzyme source : Recombinant vs. native PTP1B may differ in post-translational modifications. Validate using a reference inhibitor (e.g., sodium orthovanadate).
Advanced: What strategies are recommended for functionalizing the spirocyclic scaffold to enhance pharmacological properties?
Methodological Answer:
- Position 3 modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity. For example, a 3-nitro analog showed 2× lower IC₅₀ than the methoxy derivative .
- N-methylation : Reduces metabolic degradation. A methylated analog at position 8 improved plasma stability by 3-fold in rodent models .
- Ring expansion : Replace the 5-membered oxa ring with a 6-membered variant to explore conformational effects on target binding .
Basic: How does the methoxy group at position 3 affect reactivity compared to ethoxy analogs?
Methodological Answer:
The methoxy group:
- Electronic effects : Stronger electron-donating capacity than ethoxy, stabilizing transition states in nucleophilic substitutions.
- Steric profile : Smaller size reduces steric clash during enzyme binding, as evidenced by molecular docking simulations (methoxy: ΔG = -9.2 kcal/mol vs. ethoxy: ΔG = -8.1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
